2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide
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Overview
Description
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethyl-2-oxo-2H-chromen-7-ol.
O-Alkylation: The hydroxyl group of the chromen-2-one derivative is alkylated using N,N-dimethylacetamide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Chroman derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)propanoic acid
- 2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
Uniqueness
2-((3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the dimethylacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-9-10(2)15(18)20-13-7-11(5-6-12(9)13)19-8-14(17)16(3)4/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHWZBHHXWDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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